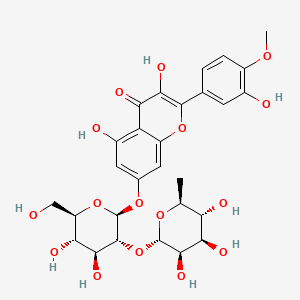
5-Ethyl-1h-indole-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-1h-indole-2-carbonyl chloride is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole core with an ethyl group at the 5-position and a carbonyl chloride group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The ethyl group can be introduced via alkylation reactions, and the carbonyl chloride group can be introduced using reagents like oxalyl chloride or thionyl chloride .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by functional group modifications. The reaction conditions are optimized for high yield and purity, and the processes are scaled up using continuous flow reactors and other industrial equipment .
化学反応の分析
Types of Reactions
5-Ethyl-1h-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2-carboxylic acid derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxalyl Chloride: Used for introducing the carbonyl chloride group.
Thionyl Chloride: Another reagent for introducing the carbonyl chloride group.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Major Products
Amides: Formed by substitution with amines.
Esters: Formed by substitution with alcohols.
Thioesters: Formed by substitution with thiols.
科学的研究の応用
5-Ethyl-1h-indole-2-carbonyl chloride has various applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing biologically active compounds with potential anticancer, antiviral, and antimicrobial properties
Biological Studies: Studied for its interactions with enzymes and proteins, providing insights into its mechanism of action and potential therapeutic uses.
Chemical Biology: Used in the development of chemical probes for studying biological pathways and processes.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Ethyl-1h-indole-2-carbonyl chloride involves its interaction with biological targets such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity . The indole core can interact with aromatic residues in proteins through π-π stacking interactions, influencing protein function and signaling pathways .
類似化合物との比較
Similar Compounds
5-Methyl-1h-indole-2-carbonyl chloride: Similar structure with a methyl group instead of an ethyl group.
5-Phenyl-1h-indole-2-carbonyl chloride: Similar structure with a phenyl group instead of an ethyl group.
5-Chloro-1h-indole-2-carbonyl chloride: Similar structure with a chloro group instead of an ethyl group.
Uniqueness
5-Ethyl-1h-indole-2-carbonyl chloride is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more suitable for certain biological applications compared to its methyl or phenyl analogs .
特性
CAS番号 |
832699-10-2 |
|---|---|
分子式 |
C11H10ClNO |
分子量 |
207.65 g/mol |
IUPAC名 |
5-ethyl-1H-indole-2-carbonyl chloride |
InChI |
InChI=1S/C11H10ClNO/c1-2-7-3-4-9-8(5-7)6-10(13-9)11(12)14/h3-6,13H,2H2,1H3 |
InChIキー |
RLKBFPGQFQJVDD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)NC(=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13919525.png)


![1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)


![8-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13919565.png)
![(2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919577.png)





